N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, a pyrimidine ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorobenzohydrazide with triethyl orthoformate and ammonium acetate under reflux conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with 2,4-pentanedione in the presence of a base such as sodium ethoxide.
Final Coupling: The final step involves coupling the triazole and pyrimidine intermediates under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, its antitubercular activity is believed to be due to its ability to interfere with the synthesis of mycolic acids in the bacterial cell wall . The compound may also form hydrogen bonds with key enzymes or receptors, thereby inhibiting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dimethylpyrimidin-2-amine: This compound shares a similar structure but contains an oxadiazole ring instead of a triazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another related compound with a thiadiazole ring and sulfonamide group.
Uniqueness
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific combination of a triazole ring, pyrimidine ring, and chlorophenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNYGYAXRIUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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